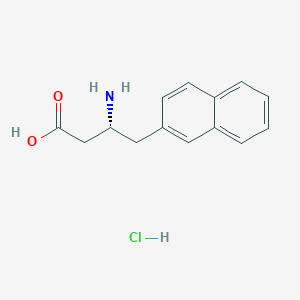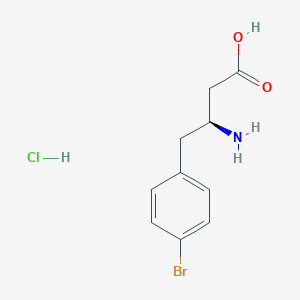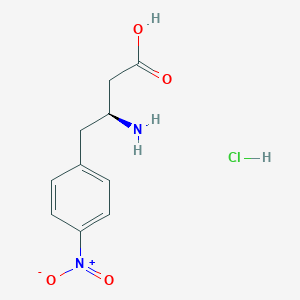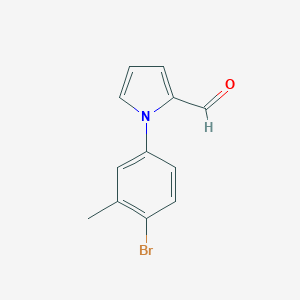
1-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carbaldehyde” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also has a bromo-methylphenyl group attached to the pyrrole ring .
Synthesis Analysis
The synthesis of such compounds often involves several steps, including the formation of the pyrrole ring and the introduction of the bromo-methylphenyl group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring and a bromo-methylphenyl group. The exact structure would depend on the specific locations of these groups within the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the pyrrole ring, which is an aromatic system. The compound could potentially undergo a variety of reactions, including substitution reactions at the bromine atom and reactions at the pyrrole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to similar compounds without a halogen atom .
Applications De Recherche Scientifique
Synthesis of Fluorinated Pyrroles
A study by Surmont et al. (2009) outlines a novel synthesis route for 3-fluoropyrroles, starting from 2-aryl-5-(bromomethyl)-1-pyrrolines. This method, involving electrophilic alpha,alpha-difluorination and subsequent aromatization, suggests potential for generating various fluorinated pyrrole derivatives, which could be relevant for the synthesis or modification of "1-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carbaldehyde" for specific research applications (Surmont, Verniest, Colpaert, Macdonald, Thuring, Deroose, & De Kimpe, 2009).
Chemical Transformations and Biological Activities
- The work of Babak et al. (2015) on the aldol-crotonic condensation of allobetulone and betulonic aldehyde with pyrrole- and pyrazole-carbaldehydes to produce α,β-unsaturated ketones highlights the chemical versatility of pyrrole derivatives. Such reactions could indicate the potential of "1-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carbaldehyde" in synthesizing complex organic molecules with possible applications in material science or as intermediates in pharmaceutical synthesis (Babak, Semenenko, Gella, Musatov, Shishkina, Novikova, Sofronov, Morina, & Lipson, 2015).
Supramolecular Chemistry and Magnetic Properties
Giannopoulos et al. (2014) explored the use of pyrrole-carbaldehyde derivatives in constructing high nuclearity Mn(III) barrel-like clusters, demonstrating single-molecule magnetic behavior. This research suggests that derivatives of pyrrole, such as "1-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carbaldehyde," could play a role in the development of new magnetic materials or in studies related to supramolecular chemistry (Giannopoulos, Thuijs, Wernsdorfer, Pilkington, Christou, & Stamatatos, 2014).
Antimicrobial and Antitumor Applications
Research into the antimicrobial and antitumor properties of chitosan Schiff bases incorporating heterocyclic moieties, including pyrazole derivatives, by Hamed et al. (2020), hints at the potential biomedical applications of pyrrole derivatives. Such compounds, possibly including "1-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carbaldehyde," could be investigated for their biological activities, providing a basis for the development of new therapeutic agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Safety And Hazards
Orientations Futures
The future directions for research on this compound would depend on its potential applications. For example, if the compound shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
Propriétés
IUPAC Name |
1-(4-bromo-3-methylphenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-9-7-10(4-5-12(9)13)14-6-2-3-11(14)8-15/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAQFRXRIAKHIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=C2C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

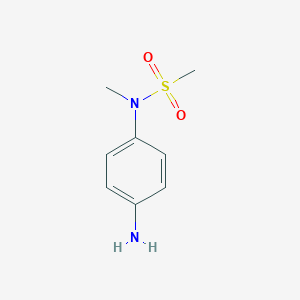
![1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112361.png)

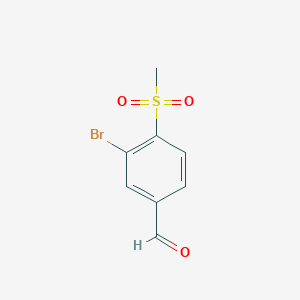
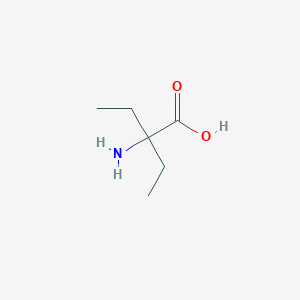
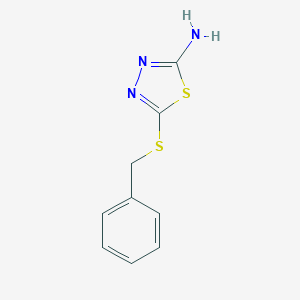
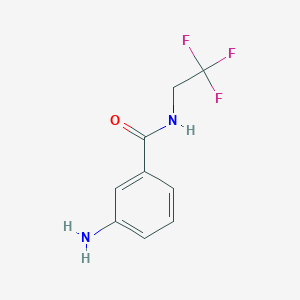
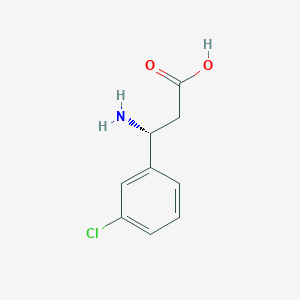
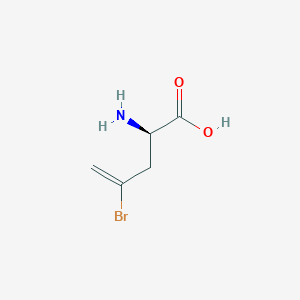
![5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112380.png)
![1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-](/img/structure/B112381.png)
